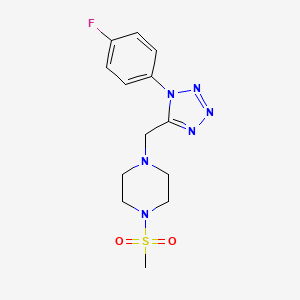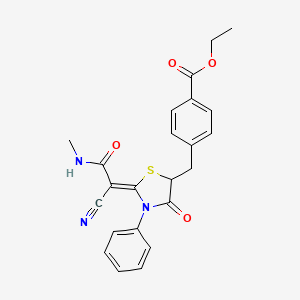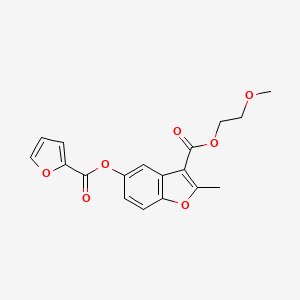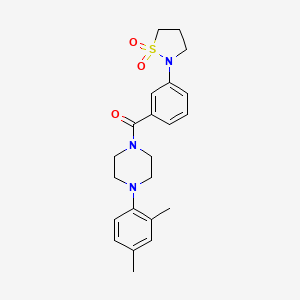
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C15H9F2NO3S and its molecular weight is 321.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
Quinolinones, including 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, are a class of bicyclic organic compounds regarded as useful building blocks in various fields such as pharmacy, medicine, physics, and engineering due to their adaptable molecular structures. Studies on novel quinolinone structures have provided insights into their synthesis, characterization, and the theoretical evaluation of their properties. For example, the synthesis and characterization of similar compounds have been detailed, demonstrating their potential as adaptable molecules for diverse applications (Michelini et al., 2019).
Catalysis and Chemical Synthesis
Research into the catalytic applications of quinolinones has led to the development of environmentally friendly synthetic pathways. For instance, the copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases a method for generating N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, emphasizing the role of quinolinones in facilitating less odorous and more eco-friendly chemical syntheses (Xia et al., 2016).
Antimicrobial and Cytotoxic Activities
Quinolinones have been studied for their antimicrobial and cytotoxic activities, highlighting their potential in medical and pharmaceutical research. Compounds derived from the quinolin-4(1H)-one skeleton have shown significant in vitro cytotoxicity against various cancer cell lines, pointing to their potential as cancer therapeutics (Soural et al., 2009). Additionally, novel quinoline carbohydrazide derivatives have been synthesized and evaluated for their antibacterial performance, indicating their potential as antituberculosis agents (Garudachari et al., 2014).
Optical and Electronic Properties
The optical and electronic properties of quinolinones, modified by various substituent groups, have also been a focus of research. Studies on the effects of substitution group variation on optical functions have provided valuable insights into the design of materials with specific optical characteristics, which could have applications in electronics and material science (Zeyada et al., 2013).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVMRMYADVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2686959.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)



![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)




![8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)
